ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-propan-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-21-16(19)14-10-17-18(15(14)11(2)3)12-6-8-13(20-4)9-7-12/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELYOEJMPWXGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with isopropyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized using ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Dihydropyrazole derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
Pyrazole derivatives, including ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, have been studied for their diverse pharmacological activities. These compounds exhibit:
- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory disorders .
- Analgesic Activity : Many substituted pyrazoles demonstrate pain-relieving effects, which can be beneficial in pain management therapies .
- Antibacterial and Anticancer Properties : Research indicates that certain pyrazole derivatives possess antibacterial and anticancer activities, highlighting their potential as therapeutic agents against infections and tumors .
Case Studies and Research Findings
Recent studies have focused on the synthesis of this compound and its derivatives. For instance, the incorporation of methoxy and isopropyl groups has been shown to enhance the lipophilicity and bioactivity of these compounds, which is crucial for drug design .
Agricultural Applications
Herbicide Development
The structural characteristics of pyrazole compounds allow them to function as herbicides. This compound can be explored for its herbicidal properties due to its ability to inhibit specific biochemical pathways in plants. This potential has been noted in various studies where similar pyrazoles have been developed into effective herbicides .
Mechanism of Action
The mechanism of action of ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate with key analogs:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound may improve solubility compared to fluorine-substituted analogs (e.g., ), but reduce lipophilicity relative to cyclopropyl derivatives (e.g., 8s-I1) .
- Physical State: Analogs with amino groups (e.g., ) or sulfonamide moieties (e.g., 8s-I1) often exist as solids or oils, respectively, depending on substituent polarity .
Crystallographic and Analytical Data
- Crystallography : While the target compound’s crystal structure is unreported, analogs like 8s-I1 were characterized using LC-MS and NMR, with purity validated via chromatographic methods . SHELX software is widely used for such analyses.
- Hydrogen Bonding : The methoxy group may participate in C–H···O interactions, influencing crystal packing .
Biological Activity
Ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, which is renowned for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The molecular formula of this compound is with a CAS number of 338959-54-9. The structure features a pyrazole ring substituted with an isopropyl group and a methoxyphenyl group, contributing to its unique biological properties.
Synthesis Pathway
The synthesis typically involves a multi-step process:
- Formation of Hydrazone : Reaction of 4-methoxybenzaldehyde with isopropyl hydrazine.
- Cyclization : The hydrazone is cyclized using ethyl acetoacetate under acidic conditions (e.g., refluxing in ethanol with hydrochloric acid) to yield the pyrazole derivative.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains.
- Biofilm Inhibition : It effectively inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
Research indicates that this compound possesses notable anticancer activity:
- Cell Line Studies : The compound was screened against several cancer cell lines, including MCF7 and NCI-H460. It demonstrated cytotoxic effects with IC50 values as low as 3.79 µM for MCF7 cells .
Table 1: Anticancer Activity Data
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus blocking catalytic activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and contributing to its therapeutic effects .
Study on Antimicrobial Efficacy
A study conducted on five pyrazole derivatives, including this compound, revealed that these compounds displayed excellent antimicrobial properties with significant inhibition zones against tested pathogens .
Study on Anticancer Activity
In another investigation focusing on anticancer effects, this compound was shown to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Methodological Answer : Replace traditional solvents with Cyrene or 2-MeTHF. Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time. Catalytic methods (e.g., Fe₃O₄ nanoparticles) improve atom economy, monitored via E-factor calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
